Cas no 172992-10-8 (Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate)

Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate 化学的及び物理的性質

名前と識別子

-

- Alanine, 2-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester

- Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate

-

- インチ: 1S/C13H17NO4/c1-13(2,11(15)17-3)14-12(16)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16)

- InChIKey: RJNYXQZNXFKKPT-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)[C@](C)(C)NC(OCC1=CC=CC=C1)=O

Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1684182-5g |

Methyl 2-(((benzyloxy)carbonyl)amino)-2-methylpropanoate |

172992-10-8 | 98% | 5g |

¥14960 | 2023-04-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1684182-1g |

Methyl 2-(((benzyloxy)carbonyl)amino)-2-methylpropanoate |

172992-10-8 | 98% | 1g |

¥4032 | 2023-04-09 | |

| A2B Chem LLC | AI39092-1g |

Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate |

172992-10-8 | 96% | 1g |

$391.00 | 2024-04-20 | |

| A2B Chem LLC | AI39092-5g |

Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate |

172992-10-8 | 96% | 5g |

$1316.00 | 2024-04-20 |

Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate 関連文献

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoateに関する追加情報

Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate (CAS No. 172992-10-8): A Comprehensive Overview

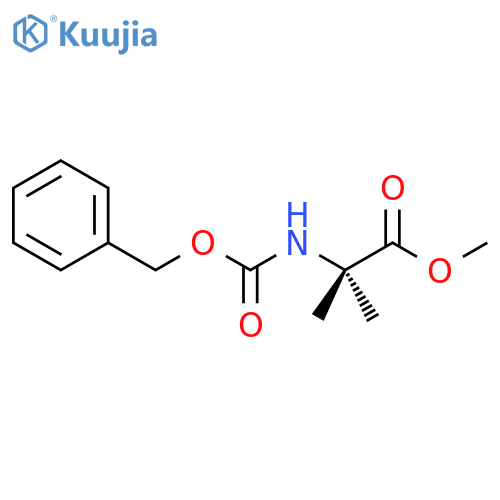

Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate, identified by its CAS number 172992-10-8, is a significant compound in the field of pharmaceutical chemistry and bioconjugation. This compound, characterized by its unique structural features, has garnered considerable attention due to its versatile applications in drug development and synthetic biology. The benzyloxycarbonylamino moiety, a key functional group in this molecule, plays a crucial role in protecting amino groups during peptide synthesis, making it an invaluable intermediate in the production of biologically active peptides and proteins.

The chemical structure of Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate consists of a methyl ester group attached to a chiral center, which is further modified by the benzyloxycarbonylamino group. This configuration not only enhances the compound's reactivity but also its stability under various chemical conditions. The presence of the methyl group contributes to the overall solubility and bioavailability of the compound, making it suitable for a wide range of applications in medicinal chemistry.

In recent years, the pharmaceutical industry has seen a surge in the development of targeted therapies, particularly in oncology and immunology. Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate has been explored as a potential building block in the synthesis of novel therapeutic agents. Its ability to undergo selective reactions while maintaining structural integrity has made it a preferred choice for researchers aiming to develop next-generation drugs.

One of the most notable applications of this compound is in the field of peptide coupling. The benzyloxycarbonylamino group acts as an amino-protecting group, preventing unwanted side reactions during peptide synthesis. This protective mechanism is essential for ensuring high yields and purity in peptide-based therapeutics. Additionally, the compound's compatibility with various coupling reagents and conditions makes it a versatile tool for synthetic chemists.

The chiral nature of Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate also opens up possibilities for enantioselective synthesis. Chiral drugs often exhibit different pharmacological properties depending on their enantiomeric form, making enantioselective synthesis a critical aspect of drug development. This compound has been utilized in the synthesis of enantiomerically pure compounds, which are essential for developing effective and safe pharmaceuticals.

Recent studies have highlighted the role of Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate in the development of protease inhibitors. Proteases are enzymes that play a crucial role in various biological processes, including protein degradation and signal transduction. Inhibiting specific proteases has been shown to be effective in treating diseases such as cancer and HIV/AIDS. The compound's ability to interact with protease active sites while maintaining structural stability has made it a valuable intermediate in the synthesis of protease inhibitors.

The use of Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate extends beyond pharmaceutical applications. It has also been explored in materials science and biotechnology. For instance, its incorporation into polymers and coatings enhances their mechanical properties and biocompatibility. In biotechnology, this compound has been used to modify biomolecules, improving their stability and functionality.

The synthesis of Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets industry standards. These methodologies include catalytic hydrogenation, protecting group chemistry, and chiral resolution techniques.

In conclusion, Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate (CAS No. 172992-10-8) is a multifaceted compound with significant applications in pharmaceuticals, materials science, and biotechnology. Its unique structural features and functional groups make it an indispensable tool for researchers aiming to develop innovative therapeutics and materials. As research continues to evolve, the potential applications of this compound are likely to expand further, solidifying its importance in the scientific community.

172992-10-8 (Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate) 関連製品

- 708284-70-2(2-(3-Formyl-1H-indol-1-yl)-N-isopropylacetamide)

- 2418733-08-9(2-{5-amino-2-methyl-3-2-(trimethylsilyl)ethynylphenyl}acetic acid)

- 2034274-92-3(N-2-(1H-indol-3-yl)ethyl-4-(1,3-thiazol-2-yloxy)benzamide)

- 1805835-62-4(Methyl 2-amino-4-fluoropyridine-3-acetate)

- 329906-02-7(N-(4-Chlorophenyl)-4-(trifluoroMethyl)benzaMide, 97%)

- 2138345-79-4(Sodium 2-(methoxycarbonyl)cyclopentane-1-sulfinate)

- 2091379-38-1(1-(5-bromo-2-methylphenyl)-2,2-difluoroethan-1-one)

- 1803759-32-1(1-Chloro-3-(3-chloro-5-methylphenyl)propan-2-one)

- 1806824-55-4(Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylate)

- 1349715-47-4(3-(5-Chloro-2-pyridinyl)Benzenemethanol)